2-Chloromandelic acid

概要

説明

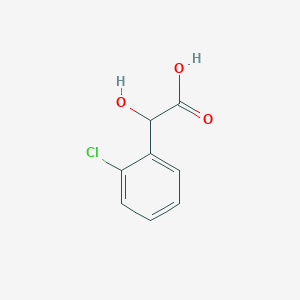

2-Chloromandelic acid is a derivative of mandelic acid, characterized by the presence of a chlorine atom at the second position of the benzene ring. Its molecular formula is C8H7ClO3, and it has a molecular weight of 186.59 g/mol . This compound exists as a racemic mixture in its solid state, belonging to the monoclinic space group P21/c . It is widely used as an intermediate in the pharmaceutical industry, particularly in the synthesis of clopidogrel, an antithrombotic agent .

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloromandelic acid can be synthesized through various methods. One common approach involves the asymmetric hydrolysis of racemic this compound methyl ester using specific microorganisms like Exophiala dermatitidis . Another method includes the optical resolution of racemic this compound using chiral resolving agents such as ®-(+)-N-benzyl-1-phenylethylamine .

Industrial Production Methods: Industrial production often employs bioconversion techniques, where recombinant Escherichia coli cells overexpressing esterase enzymes are used to hydrolyze racemic this compound methyl ester to produce optically pure ®-2-chloromandelic acid . This method is advantageous due to its high optical purity and efficiency.

化学反応の分析

Enantioselective Resolution

One of the prominent reactions involving 2-chloromandelic acid is its enantioselective resolution through enzymatic transesterification. This process utilizes lipase AK as a catalyst in organic solvents, where vinyl acetate acts as the acyl donor. The reaction conditions significantly affect the enantioselectivity and activity of the enzyme:

-

Optimal Conditions :

-

Reaction time: Varies based on substrate ratio and enzyme loading

-

Temperature: Typically maintained at moderate levels to enhance enzyme activity

-

Water content: Controlled to optimize enzyme function

-

Under optimal conditions, high conversion rates of (R)-2-chloromandelic acid (≥98.85%) and large enantiomeric excess (ee ≥98.15%) have been achieved, demonstrating the efficacy of this method for separating enantiomers .

Oxidation Reactions

This compound can undergo oxidation reactions to yield different products. For instance, using Jones reagent allows for the conversion of the alcohol functional group into a carbonyl group, leading to derivatives that can be further processed into more complex structures used in pharmaceuticals.

Racemization

Racemization studies have shown that both enantiomers of this compound can interconvert under specific conditions, particularly when exposed to certain catalysts or through thermal processes. This property is crucial for understanding the stability and behavior of the compound in various environments .

Characterization Techniques

The characterization of this compound and its derivatives typically involves several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of synthesized compounds.

-

Gas Chromatography : Employed for analyzing the composition of mixtures and determining yields.

-

Solid-State NMR and X-Ray Powder Diffraction (XRPD) : These techniques help in understanding the solid-state nature and phase behavior of the compound .

科学的研究の応用

Pharmaceutical Applications

Chiral Intermediate for Drug Synthesis

2-Chloromandelic acid serves as a crucial chiral intermediate in the synthesis of several pharmaceuticals, most notably clopidogrel, an antiplatelet medication used to reduce the risk of heart disease and stroke. The (R)-enantiomer of this compound is specifically utilized in the production of clopidogrel, enhancing its efficacy and reducing side effects compared to other antiplatelet agents such as ticlopidine .

Table 1: Key Pharmaceutical Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Clopidogrel | Antiplatelet drug synthesized from (R)-2-chloromandelic acid | |

| Antifungal Agents | Used as a raw material for antifungal compounds |

Biocatalysis

Enzymatic Deracemization

Recent studies have demonstrated the use of engineered enzymes for the deracemization of racemic this compound into optically pure (R)-2-chloromandelic acid. For instance, a novel ketoacid reductase from Leuconostoc lactis has shown high efficiency in converting racemic mixtures into their pure enantiomers, achieving over 99% enantiomeric excess . This biocatalytic approach is economically advantageous and environmentally friendly compared to traditional chemical methods.

Table 2: Biocatalytic Processes Involving this compound

| Process Type | Description | Reference |

|---|---|---|

| Deracemization | Conversion of racemic acid to optically pure (R)-enantiomer using engineered enzymes | |

| Transesterification | Enantioselective resolution using lipase AK |

Enantioselective Extraction

Hydroxypropyl-β-Cyclodextrin as Selector

The enantioselective extraction of hydrophilic enantiomers of this compound has been successfully demonstrated using hydroxypropyl-β-cyclodextrin. This method allows for efficient separation based on the different affinities of the enantiomers for the cyclodextrin selector, enhancing the purity and yield of desired enantiomers .

Table 3: Enantioselective Extraction Techniques

| Technique | Description | Reference |

|---|---|---|

| Hydroxypropyl-β-Cyclodextrin Extraction | Utilizes cyclodextrin for selective extraction of enantiomers |

Resolution Methods

Diastereomeric Salt Formation

A notable method for resolving this compound involves forming diastereomeric salts with chiral amines. This technique not only improves the yield but also enhances the purity of the isolated enantiomers, making it suitable for industrial applications .

Table 4: Resolution Techniques for this compound

作用機序

The mechanism of action of 2-chloromandelic acid primarily involves its role as an intermediate in the synthesis of clopidogrel. Clopidogrel inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets, thereby preventing adenosine diphosphate (ADP) from activating the glycoprotein GPIIb/IIIa complex . This inhibition reduces the risk of thrombotic events in patients with cardiovascular conditions.

類似化合物との比較

Mandelic Acid: Lacks the chlorine atom, used in cosmetic and pharmaceutical applications.

2-Bromomandelic Acid: Contains a bromine atom instead of chlorine, used in similar synthetic applications.

2-Fluoromandelic Acid: Contains a fluorine atom, used in the synthesis of fluorinated pharmaceuticals.

Uniqueness: 2-Chloromandelic acid is unique due to its specific use in the synthesis of clopidogrel, which is a widely prescribed antithrombotic agent. Its chlorine substitution also imparts distinct chemical properties that are leveraged in various synthetic applications .

生物活性

2-Chloromandelic acid (2-ClMA) is a chiral compound that has garnered attention for its biological activity, particularly in the pharmaceutical industry. This compound serves as an important intermediate in the synthesis of various drugs, including the antiplatelet agent clopidogrel. The following sections explore its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by its racemic nature, which means it can exist as two enantiomers. The molecular formula is , and it has a melting point that varies depending on its crystalline form. The compound can be resolved into its enantiomers using various chiral resolving agents, such as (R)-(+)-N-benzyl-1-phenylethylamine, which exploits the differences in solubility and intermolecular interactions between the enantiomers .

Pharmacological Applications

This compound is primarily recognized for its role as a precursor in the synthesis of clopidogrel, a widely used antiplatelet medication that inhibits platelet aggregation. The effectiveness of clopidogrel is significantly influenced by the stereochemistry of its precursors, making the enantioselective synthesis of 2-ClMA crucial for producing the active form of the drug .

Enzymatic Resolution and Deracemization

Recent studies have highlighted innovative approaches to achieve high yields of optically pure (R)-2-chloromandelic acid through biocatalysis. For instance, researchers have utilized engineered strains of Escherichia coli co-expressing specific enzymes to facilitate the deracemization process. This method has demonstrated an impressive transformation rate, converting up to 300 mM of racemic 2-ClMA into optically pure (R)-2-ClMA with over 99% enantiomeric excess .

The biological activity of this compound can be attributed to several mechanisms:

- Chiral Discrimination : The structural differences between the enantiomers lead to varying interactions with biological targets. For example, studies on crystal structures have revealed that weak intermolecular forces such as hydrogen bonds and van der Waals interactions play a significant role in chiral discrimination during resolution processes .

- Substrate Specificity : The compound's interaction with enzymes also depends on its steric properties. The presence of chlorine affects how 2-ClMA interacts with enzymes involved in metabolic pathways, influencing its efficacy and bioavailability .

Case Studies and Research Findings

特性

IUPAC Name |

2-(2-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOLDZZTBNYTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314879 | |

| Record name | 2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | (2-Chlorophenyl)glycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10421-85-9 | |

| Record name | 2-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10421-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)glycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10421-85-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenyl)glycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chloromandelic acid?

A1: The molecular formula of 2-ClMA is C8H7ClO3, and its molecular weight is 186.59 g/mol.

Q2: What are the different solid-state forms of 2-ClMA?

A2: 2-ClMA exhibits polymorphism and can exist as a racemic compound or a conglomerate depending on the crystallization conditions. [, , ] Two polymorphic racemic compounds (Form α and Form β) and one conglomerate (Form γ) have been identified and characterized. []

Q3: How can the metastable conglomerate form of 2-ClMA be obtained?

A3: The metastable conglomerate (Form γ) can be obtained through freeze-drying. Crystallization from polar solvents typically yields a mixture of Form α (racemic compound) and Form γ (conglomerate). [] Additionally, melt crystallization and crystallization from solution can also lead to the conglomerate if the formation of the more stable racemic compound is avoided. []

Q4: What is a key application of (R)-2-ClMA in pharmaceutical synthesis?

A4: (R)-2-ClMA is a crucial intermediate in the synthesis of clopidogrel, an anti-platelet drug used to prevent blood clots. [, , ]

Q5: How can (R)-2-ClMA be synthesized?

A5: (R)-2-ClMA can be obtained through various methods:

- Asymmetric synthesis: This method utilizes the almond meal catalyzed hydrocyanation of 2-chlorobenzaldehyde, followed by acidic hydrolysis to yield (R)-2-chloromandelonitrile. Subsequent acidic hydrolysis of the nitrile affords enantiopure (R)-2-ClMA. []

- Resolution of racemate: This involves separating the enantiomers from a racemic mixture of 2-ClMA. Techniques include:

- Coordination-mediated resolution using resolving agents like D-O,O'-di-(p-toluoyl)-tartaric acid in the presence of Ca2+. []

- Enantioselective extraction using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the selector. []

- Ligand exchange chromatography based on chiral ionic liquids. [, ]

- Enzymatic resolution using lipase AK for transesterification with vinyl acetate. []

Q6: What are the advantages of using bioconversion for the production of (R)-2-ClMA?

A6: Bioconversion, using microorganisms like Exophiala dermatitidis NBRC6857 or recombinant Escherichia coli expressing a specific esterase (EstE), offers several advantages for (R)-2-ClMA production: [] * High enantioselectivity, yielding (R)-2-ClMA with high optical purity (97% ee). * Environmentally friendly process compared to some chemical synthesis methods.

Q7: Can the undesired enantiomer from the resolution process be recycled?

A7: Yes, the undesired enantiomer ((S)-2-ClMA) can be racemized in the presence of sodium hydroxide, making it suitable for further resolution. This recycling process enhances the overall efficiency of (R)-2-ClMA production. []

Q8: Apart from its role as a pharmaceutical intermediate, what other applications does 2-ClMA have?

A8: 2-ClMA, along with its halogenated derivatives, serves as a building block for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials hold potential for enantioselective applications. []

Q9: How does the position and type of halogen substituents affect the resolution of halogenated mandelic acids using levetiracetam (LEV)?

A9: The position and type of halogen substituents on mandelic acid significantly impact the efficiency and enantiospecificity of resolution via co-crystallization with LEV. [] For instance, LEV selectively co-crystallizes with the S-enantiomers of 2-ClMA, 3-ClMA, 4-ClMA, and 4-BrMA, while it favors the R-enantiomer of 4-FMA.

Q10: What analytical techniques are commonly used to characterize 2-ClMA and its derivatives?

A10: Various analytical methods are employed to characterize 2-ClMA and its derivatives:

- Structural Elucidation: Single-crystal X-ray diffraction (XRD), powder XRD, Fourier Transform Infrared Spectroscopy (FTIR), and solid-state nuclear magnetic resonance (SS-NMR). [, ]

- Thermal Analysis: Differential scanning calorimetry (DSC) is used to determine melting points, melting enthalpies, and construct binary phase diagrams. [, , ]

- Chiral Separation & Analysis: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are used for enantiomeric separation, often utilizing chiral stationary phases like Chiralpak AD-3 and Chiralpak IC. [, ] Thin-layer chromatography (TLC) with molecularly imprinted polymers (MIPs) as stationary phases offers a rapid and sensitive method for chiral separation. [, ]

Q11: How has computational chemistry been applied in research related to 2-ClMA?

A11: Computational approaches have proven valuable in understanding 2-ClMA's behavior and interactions:

- Molecular Modeling: Hyperchem simulations were used to study the complex formation between L-2-ClMA and acrylamide during the preparation of molecularly imprinted polymers (MIPs). These simulations also helped in calculating binding energies and understanding the chiral recognition mechanism. [, ]

- Structural Simulations: In the context of enantiospecific cocrystallization, structural simulations of the S-etiracetam (S-ETI) and S-2-ClMA cocrystal revealed its higher thermodynamic stability compared to the R-ETI:S-2-ClMA cocrystal, explaining the observed enantiospecificity. []

- Kinetic Modeling: Quantitative models based on homogeneous reaction and Ping-Pong bi-bi mechanisms were developed to simulate and optimize the enzymatic transesterification process for (R,S)-2-ClMA resolution using lipase AK. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。